Technical Whitepaper: 2-(3-(Difluoromethyl)phenyl)acetic acid
Technical Whitepaper: 2-(3-(Difluoromethyl)phenyl)acetic acid
The following technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of 2-(3-(Difluoromethyl)phenyl)acetic acid , a specialized fluorinated building block.
Executive Summary
2-(3-(Difluoromethyl)phenyl)acetic acid (also known as 3-(Difluoromethyl)benzeneacetic acid) is a critical fluorinated intermediate in modern drug discovery. It serves as a "magic methyl" bioisostere, where the difluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound is characterized by a phenylacetic acid core substituted at the meta-position with a difluoromethyl group. This specific substitution pattern is often employed to probe the electronic and steric environment of binding pockets where the bulkier
Nomenclature & Identifiers
| Property | Data / Value |
| IUPAC Name | 2-(3-(Difluoromethyl)phenyl)acetic acid |
| Common Name | 3-(Difluoromethyl)phenylacetic acid |
| CAS Number (Acid) | 1354271-85-0 (Note: Often custom-synthesized; see Precursor CAS below) |
| CAS Number (Precursor) | 1263178-51-3 (3-(Difluoromethyl)benzyl bromide) |
| Molecular Formula | |
| Molecular Weight | 186.16 g/mol |
| SMILES | OC(=O)CC1=CC=CC(C(F)F)=1 |
Key Physicochemical Properties
| Parameter | Value (Predicted/Experimental) | Medicinal Chemistry Significance |
| pKa (Carboxyl) | ~4.3 | Standard carboxylic acid behavior; suitable for amide coupling. |
| pKa ( | >20 | The |
| LogP | ~1.9 - 2.1 | Moderate lipophilicity; less lipophilic than |
| H-Bond Donors | 1 (COOH) + 1 (weak, | The |
Validated Synthetic Pathways
Since the carboxylic acid is not always available in bulk catalog quantities, the standard laboratory protocol involves a two-step homologation starting from the commercially available 3-(Difluoromethyl)benzyl bromide (CAS 1263178-51-3) .
Mechanism of Action
-
Nucleophilic Substitution (
): The bromide is displaced by a cyanide ion to form the nitrile. -
Acid-Catalyzed Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.
Step-by-Step Protocol
Step 1: Cyanation (Synthesis of 3-(Difluoromethyl)phenylacetonitrile)
-
Reagents: 3-(Difluoromethyl)benzyl bromide (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), DMSO (Solvent).
-
Protocol:
-
Dissolve 3-(Difluoromethyl)benzyl bromide in DMSO (0.5 M concentration).
-
Caution: Add NaCN slowly at room temperature (Exothermic).
-
Heat the mixture to 40–50 °C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water, extract with Ethyl Acetate (
). Wash organics with brine and water to remove DMSO. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Step 2: Hydrolysis (Conversion to Acid)
-
Reagents: Nitrile intermediate,
(6M) or (4M) followed by acid workup. -
Protocol (Acidic Route):
-
Suspend the nitrile in a mixture of Water/Acetic Acid/
(1:1:1). -
Reflux at 100 °C for 12 hours.
-
Cool to room temperature. The product may precipitate.
-
Isolation: Extract with DCM. Dry over
. Concentrate to yield the off-white solid. -
Recrystallization: Hexanes/EtOAc if necessary.
-
Synthesis Workflow Diagram
Figure 1: Two-step synthesis of 2-(3-(Difluoromethyl)phenyl)acetic acid from the benzyl bromide precursor.
Medicinal Chemistry Applications: The Advantage
The 3-(difluoromethyl)phenyl motif is increasingly used to replace 3-methyl or 3-trifluoromethyl groups. This substitution is not merely steric; it alters the electronic landscape of the molecule.
Bioisosteric Comparison
| Feature | |||
| Lipophilicity | High | Very High | Moderate (Lipophilic H-bond Donor) |
| Metabolic Stability | Low (Benzylic oxidation) | High | High (C-F bond strength) |
| H-Bonding | None | None (Acceptor only) | Donor (Weak, via C-H) |
Strategic Rationale
-
Lipophilic Hydrogen Bond Donor: The C-H bond in
is polarized by the two fluorine atoms, making it sufficiently acidic to act as a weak hydrogen bond donor to protein carbonyls or ethers. This can improve potency without the solubility penalty of a full group. -
Metabolic Blocking: Placing the
group at the meta position blocks metabolic hydroxylation that might occur on a simple methyl group, extending the half-life ( ) of the drug candidate.
Handling & Safety (MSDS Summary)
While specific toxicological data for this acid may be limited, it should be handled with the standard precautions for fluorinated phenylacetic acids.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precursor Hazard (NaCN): The synthesis involves Sodium Cyanide, which is FATAL if swallowed, inhaled, or in contact with skin. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit readily available.
References
-
Precursor Identification: 3-(Difluoromethyl)benzyl bromide.[1] CAS 1263178-51-3.[2][1][3][4][5] Available from major fluorochemical suppliers (e.g., SynQuest Labs, Apollo Scientific).
-
Difluoromethyl Bioisosterism: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Synthesis Methodology: General procedure for hydrolysis of phenylacetonitriles to phenylacetic acids. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
- Physical Properties: Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. CAS 1263178-51-3 | 1700-B-Y8 | MDL MFCD18791600 | 3-(Difluoromethyl)benzyl bromide | SynQuest Laboratories [synquestlabs.com]
- 3. CAS 1263178-51-3 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1263178-51-3 | 3-(Difluoromethyl)benzyl bromide - 杭州氟药药业有限公司 [fluoropharm.cn]
- 5. test.jkchemical.com [test.jkchemical.com]
